3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione
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Overview
Description
3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione is a complex organic compound that features a pyran ring fused with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione typically involves the condensation of 2-furylmethylamine with a suitable pyran-2,4-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyran or furan derivatives.
Scientific Research Applications
3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-furylmethyl)amino]propanoate
- 8-((2-Furylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione is unique due to its specific combination of a pyran ring with a furan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(furan-2-ylmethyliminomethyl)-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C12H11NO4/c1-8-5-11(14)10(12(15)17-8)7-13-6-9-3-2-4-16-9/h2-5,7,14H,6H2,1H3 |
InChI Key |
IZMRUCVGWBCEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NCC2=CC=CO2)O |
Origin of Product |
United States |
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